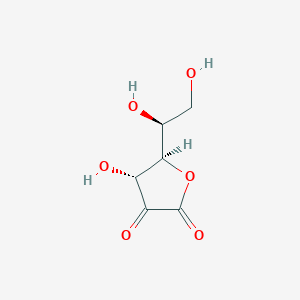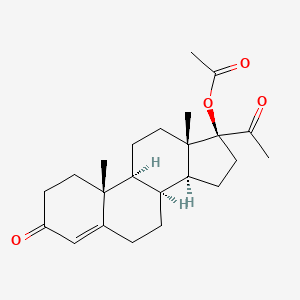
17-Acetoxyprogesterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Acetoxyprogesterone is a synthetic derivative of progesterone, a naturally occurring steroid hormone. It is known for its role in various biological processes, including the regulation of the menstrual cycle and maintenance of pregnancy. This compound is also used in the synthesis of other steroid hormones and has significant applications in medical and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Acetoxyprogesterone typically involves the acetylation of 17-hydroxyprogesterone. The process begins with the hydroxylation of progesterone to produce 17-hydroxyprogesterone, which is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The final product is purified using techniques such as crystallization and chromatography to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: 17-Acetoxyprogesterone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 17-oxoprogesterone.
Reduction: Reduction reactions can convert it back to 17-hydroxyprogesterone.
Substitution: The acetoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 17-oxoprogesterone
Reduction: 17-hydroxyprogesterone
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
17-Acetoxyprogesterone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroid hormones.
Biology: It is studied for its role in cellular processes and hormone regulation.
Medicine: It is used in hormone replacement therapy and in the treatment of conditions such as endometriosis and certain cancers.
Industry: It is used in the production of contraceptives and other pharmaceutical products.
Wirkmechanismus
17-Acetoxyprogesterone exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The compound influences various molecular pathways, including those involved in cell proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- Medroxyprogesterone acetate
- Chlormadinone acetate
- Dydrogesterone
Comparison:
- Medroxyprogesterone acetate: Similar in structure but has additional methyl groups, leading to different pharmacokinetic properties.
- Chlormadinone acetate: Contains a chlorine atom, which alters its binding affinity and biological activity.
- Dydrogesterone: A retroprogesterone with a different configuration, resulting in unique biological effects.
Uniqueness: 17-Acetoxyprogesterone is unique due to its specific acetoxy group at the 17th position, which influences its chemical reactivity and biological activity. This structural feature makes it a valuable intermediate in the synthesis of other steroid hormones and a useful compound in various research applications.
Eigenschaften
Molekularformel |
C23H32O4 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h13,18-20H,5-12H2,1-4H3/t18-,19-,20-,21-,22-,23+/m0/s1 |
InChI-Schlüssel |
VTHUYJIXSMGYOQ-RCTKEMKKSA-N |
Isomerische SMILES |
CC(=O)[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


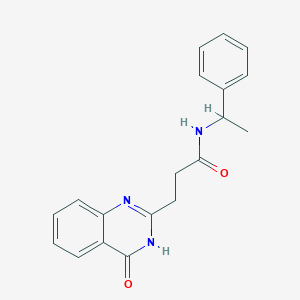
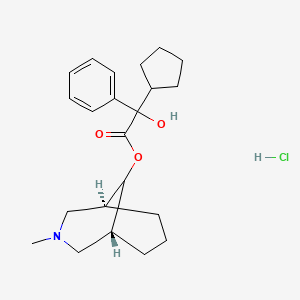
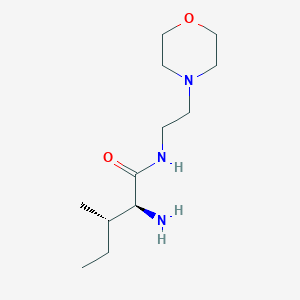
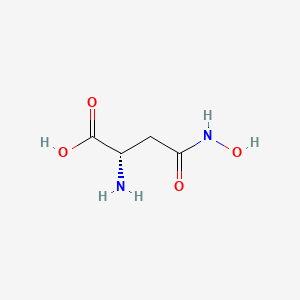
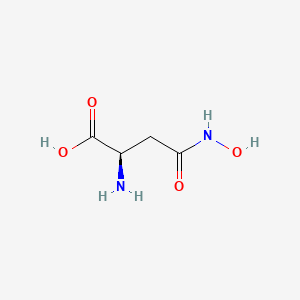

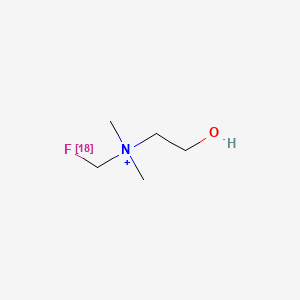

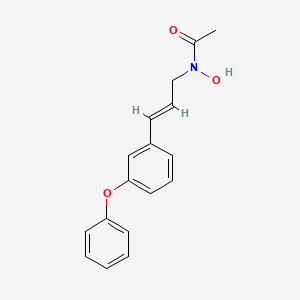
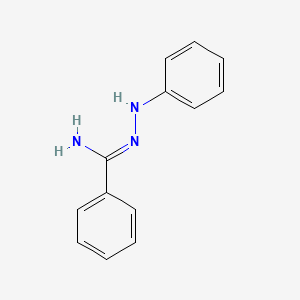
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B10779411.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B10779415.png)
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B10779427.png)
